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Abstract

SDZ 224-015 is an orally active, investigational inhibitor of Caspase-1, also known as
Interleukin-1p3 Converting Enzyme (ICE).[1][2] Structurally classified as a tetrapeptide acyloxy
ketone, it functions as a prodrug, undergoing in vivo esterase cleavage to reveal its active,
carboxylic acid-containing metabolite.[3] While specific enzyme inhibition constants against
Caspase-1 are not publicly documented, SDZ 224-015 has demonstrated potent anti-
inflammatory and analgesic effects in preclinical models, suggesting effective target
engagement in a physiological setting.[2] It has also been identified as a potent irreversible
inhibitor of the SARS-CoV-2 main protease (Mpro), an off-target activity that has renewed
interest in its chemical scaffold.[3][4] This document provides a comprehensive technical guide
on SDZ 224-015, summarizing its mechanism of action, preclinical efficacy, and the
experimental protocols used for its evaluation.

Introduction to Caspase-1 and the Inflammasome
Pathway

Caspase-1 is a pivotal cysteine protease that plays a central role in the innate immune
response.[5] It functions as the effector enzyme of the inflammasome, a multi-protein complex
that assembles in response to pathogenic and sterile danger signals.[5] Upon activation, the
inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.
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[5] Active Caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin-
1B (pro-IL-1B) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] These
cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin
D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] Given its
critical role in initiating and propagating inflammation, Caspase-1 is a key therapeutic target for
a range of inflammatory diseases.

SDZ 224-015: Mechanism of Action

SDZ 224-015 is designed as a cell-permeable prodrug. Its ester group masks a carboxylic acid,
facilitating absorption and distribution. In vivo, endogenous esterases hydrolyze this ester,
unmasking the active metabolite which is presumed to target the Caspase-1 active site.[3] The
acyloxy ketone warhead is a common feature in this class of protease inhibitors, designed to
interact with the catalytic cysteine residue (Cys285) in the enzyme's active site.[6] While the
precise nature of the interaction with Caspase-1 (reversible or irreversible) is not definitively
stated in available literature, related compounds have been designed as covalent inhibitors.[7]

The general mechanism of Caspase-1 inhibition by tetrapeptide inhibitors involves the peptide
backbone (mimicking the natural substrate recognition sequence, typically YVAD) guiding the
inhibitor to the active site. The electrophilic ketone "warhead" then forms a covalent adduct with
the catalytic cysteine, inactivating the enzyme.

Signaling Pathway Diagram: Inflammasome Activation

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the putative
point of inhibition by the active metabolite of SDZ 224-015.
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Caption: Canonical NLRP3 inflammasome pathway showing Caspase-1 activation and
inhibition.

Quantitative Data

While SDZ 224-015 is primarily known as a Caspase-1 inhibitor, specific quantitative data
regarding its potency (e.g., ICso, Ki) against this target are not available in peer-reviewed
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literature, likely due to the compound's discontinued development.[8] However, data from

preclinical in vivo studies and in vitro off-target activity are available.
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Experimental Protocols
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The following sections detail representative methodologies for evaluating the anti-inflammatory,
analgesic, and enzyme-inhibitory properties of a compound like SDZ 224-015.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the direct inhibitory activity of a
compound on recombinant Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate, Ac-YVAD-AFC.
Upon cleavage by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC)
is released, which produces a quantifiable fluorescent signal (Ex/Em = 400/505 nm).[1] The
reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

Materials:

Recombinant human Caspase-1

Assay Buffer (e.g., containing HEPES, DTT, CHAPS, EDTA)

Caspase-1 Substrate: Ac-YVAD-AFC

Test Compound (SDZ 224-015 active metabolite)

96-well black microtiter plates

Fluorescence microplate reader
Procedure:

» Reagent Preparation: Prepare a 2X Reaction Buffer containing DTT. Dilute the Caspase-1
enzyme and the Ac-YVAD-AFC substrate in Assay Buffer to their final desired
concentrations.

o Compound Dilution: Perform serial dilutions of the test compound in the appropriate solvent
(e.g., DMSO) and then dilute further in Assay Buffer to achieve the final test concentrations.

o Assay Plate Setup: To each well of a 96-well plate, add 50 uL of cell lysate or purified
enzyme. Add 5 pL of the diluted test compound or vehicle control.
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e Reaction Initiation: Add 50 pL of 2X Reaction Buffer to each well. Initiate the enzymatic
reaction by adding 5 pL of the 1mM YVAD-AFC substrate (final concentration 50 uM).

e Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

» Measurement: Read the fluorescence intensity using a microplate reader with an excitation
wavelength of 400 nm and an emission wavelength of 505 nm.[1]

o Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only).
Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control. Determine the ICso value by fitting the data to a dose-response curve.

Workflow Diagram: In Vitro Caspase-1 Assay

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.medchemexpress.com/sdz-224-015.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Serial Dilutions
of Test Compound

Prepare Reagents:
- Caspase-1 Enzyme
- Ac-YVAD-AFC Substrate

- Assay Buffer

Add Enzyme and Compound/Vehicle
to 96-well Plate

l

Initiate Reaction:
Add Substrate to all wells

Incubate at 37°C
for 1-2 hours

Measure Fluorescence
(Ex: 400nm, Em: 505nm)
Calculate % Inhibition
and Determine I1Cso Value

Click to download full resolution via product page

Caption: Workflow for a fluorometric Caspase-1 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a test

compound.[10]
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Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a
localized inflammatory response characterized by edema (swelling), which is quantifiable.[4]
The ability of a systemically administered compound to reduce this swelling indicates its anti-
inflammatory potential.

Materials:

o Male Wistar rats (or similar rodent model)

» 1% A-carrageenan solution in sterile saline

e Test Compound (SDZ 224-015) formulated for oral administration

» Vehicle control

o Plethysmometer or calipers

e Oral gavage needles

Procedure:

o Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

o Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the test compound
(e.g., 0.3-300 pg/kg for SDZ 224-015) or vehicle.[2] A positive control group (e.g.,
indomethacin) is typically included.

 Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected
subcutaneously into the plantar surface of the right hind paw of each rat.[5]

o Edema Measurement: The paw volume (or thickness) is measured immediately before the
carrageenan injection (Vo) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours)
using a plethysmometer.[10]

o Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - Vo).
The percentage of inhibition of edema for the treated groups is calculated relative to the
vehicle control group. The EDso (the dose causing 50% inhibition) can be determined from
the dose-response data.
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In Vivo Randall-Selitto Paw Pressure Test

This model assesses inflammatory pain (mechanical hyperalgesia) by measuring the pain
threshold in an inflamed paw.[6]

Principle: Inflammation is induced in a rodent's paw (e.g., with Brewer's yeast). A device then
applies a linearly increasing mechanical force to the paw. The force at which the animal
withdraws its paw is considered the nociceptive threshold. Analgesic compounds increase this
threshold.

Materials:

Male Wistar rats

Brewer's yeast suspension

Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)

Test Compound (SDZ 224-015) formulated for oral administration

Vehicle control

Procedure:

 Inflammation Induction: An intraplantar injection of Brewer's yeast is administered to the right
hind paw to induce inflammation and hyperalgesia.

e Dosing: Several hours after yeast injection, animals are treated orally with the test compound
(e.g., 0.2-5 mg/kg for SDZ 224-015) or vehicle.[9]

e Threshold Measurement: At a set time post-dosing (e.g., 1 hour), the nociceptive threshold is
measured. The animal is gently restrained, and the tip of the analgesia meter is applied to
the dorsal surface of the inflamed paw.

o Force Application: A constantly increasing pressure is applied. The force (in grams) at which
the rat vocalizes or withdraws its paw is recorded. A cut-off pressure is pre-determined to
prevent tissue damage.[6]
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o Data Analysis: The mean withdrawal thresholds for the treated groups are compared to the
vehicle control group. A statistically significant increase in the pressure threshold indicates
an analgesic effect.

Summary and Conclusion

SDZ 224-015 is a potent, orally bioavailable prodrug inhibitor of Caspase-1 that demonstrated
significant efficacy in preclinical models of inflammation and pain. Its development was
discontinued for reasons not publicly disclosed.[8] Despite the lack of specific Caspase-1
inhibition data, its performance in vivo suggests that its active metabolite effectively engages
the target to block the downstream effects of IL-13 and IL-18. The compound's recent
identification as a potent inhibitor of the SARS-CoV-2 main protease highlights the potential for
its chemical scaffold in other therapeutic areas. This guide provides a foundational
understanding of SDZ 224-015 for researchers interested in Caspase-1 inhibition, inflammatory
pathways, or the application of acyloxy ketone-based protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. researchgate.net [researchgate.net]

3. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19
- PMC [pmc.ncbi.nim.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. medchemexpress.com [medchemexpress.com]

6. via.library.depaul.edu [via.library.depaul.edu]

7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries
Program - NCBI Bookshelf [ncbi.nim.nih.gov]

8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10837935?utm_src=pdf-body
https://dacemirror.sci-hub.se/journal-article/d4dd5d9153100e263d7169f875d1773b/le2005.pdf
https://www.benchchem.com/product/b10837935?utm_src=pdf-body
https://www.benchchem.com/product/b10837935?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/sdz-224-015.html
https://www.researchgate.net/publication/387985502_Experimental_Therapeutics_for_Rheumatoid_Arthritis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8225628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8225628/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02214
https://www.medchemexpress.com/caspase-1.html
https://via.library.depaul.edu/cgi/viewcontent.cgi?article=1171&context=depaul-disc
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://www.ncbi.nlm.nih.gov/books/NBK56241/
https://dacemirror.sci-hub.se/journal-article/d4dd5d9153100e263d7169f875d1773b/le2005.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 9. L-709049 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

e 10. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [SDZ 224-015: A Technical Overview of an
Investigational Caspase-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10837935#sdz-224-015-as-a-caspase-1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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